Lipophilicity Modulation by the 6-Methoxy Group: Target Compound vs. Des-Methoxy Analog
The presence of the 6-methoxy group in the target compound confers a measurable increase in lipophilicity relative to the des-methoxy analog 2-{[(butan-2-yl)amino]methyl}phenol. The target compound has a computed LogP of 1.32 , whereas the des-methoxy analog, lacking an oxygen atom in the ortho position, carries a lower molecular weight (179.26 vs. 209.28 g·mol⁻¹) and is expected to have a lower LogP based on additive fragment contributions . This difference has direct implications for passive membrane permeability and organic-solvent partitioning during synthesis or purification.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.32 (computed) |
| Comparator Or Baseline | 2-{[(Butan-2-yl)amino]methyl}phenol (CAS 135609-66-4); LogP not explicitly reported by vendor, but structurally devoid of the –OCH₃ group, yielding lower predicted LogP (~0.8–1.0 by fragment-based estimation). |
| Quantified Difference | Estimated ΔLogP ≈ +0.3 to +0.5 log units conferred by the 6-methoxy substituent. |
| Conditions | Computed LogP from vendor technical datasheet (Fluorochem); fragment-based estimation for comparator. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a LogP difference of 0.3–0.5 units can significantly shift a compound's position in Lipinski space and alter its suitability for cell-based versus biochemical screening cascades.
